1,2-Propanediamine, N,N,N',N'-tetramethyl-

説明

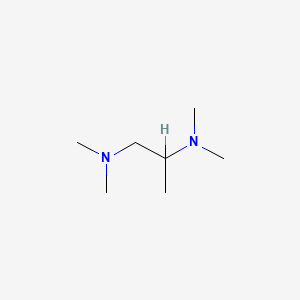

1,2-Propanediamine, N,N,N',N'-tetramethyl- (CAS 1822-45-3), also termed N,N,N',N'-tetramethyl-1,2-propanediamine, is a tertiary diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol . Its structure features two adjacent nitrogen atoms, each substituted with two methyl groups, resulting in a compact, sterically hindered ligand. This compound is widely employed in coordination chemistry and polymerization catalysis. For instance, it serves as a ligand in iron-based catalysts for single electron transfer-living radical polymerization (SET-LRP), enabling controlled copolymerization of styrene and methyl methacrylate under ambient conditions .

特性

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXXCHAGQCBNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902860 | |

| Record name | NoName_3433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-45-3 | |

| Record name | N1,N1,N2,N2-Tetramethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Mode of Action

The mode of action of N,N,N’,N’-Tetramethyl-1,2-diaminopropane It is a tertiary amine, which suggests it may interact with various biological targets through mechanisms such as hydrogen bonding or ionic interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N,N’,N’-Tetramethyl-1,2-diaminopropane . Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity.

生物活性

1,2-Propanediamine, N,N,N',N'-tetramethyl- (commonly known as TMPDA) is a tertiary amine characterized by its acyclic structure. It has garnered interest in various fields due to its biological properties and applications in chemical synthesis. This article examines its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C5H14N2

- Molecular Weight : 102.18 g/mol

- CAS Number : 110-95-2

Biological Activity Overview

TMPDA exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

TMPDA has been investigated for its antimicrobial properties. In a study involving the development of an antimicrobial polycation, TMPDA was cross-linked to create a hydrogel network with prolonged antimicrobial effects. The resulting material demonstrated significant antibacterial activity against various pathogens, indicating TMPDA's potential use in medical applications such as wound healing and infection prevention .

2. Catalytic Applications

TMPDA is also utilized as a catalyst in organic reactions, such as the Baylis-Hillman reaction. This reaction is essential for synthesizing complex organic molecules with potential pharmaceutical applications . Its role as a ligand in forming dinuclear copper(II) complexes further highlights its versatility in chemical synthesis .

3. Toxicological Profile

Despite its beneficial properties, TMPDA poses certain health risks. According to safety data sheets, it can cause severe skin burns and eye damage upon contact, and it is toxic if inhaled or ingested . The derived no effect levels (DNEL) indicate the need for caution when handling this compound, particularly in industrial settings .

Research Findings and Case Studies

科学的研究の応用

Chemical Properties and Structure

1,2-Propanediamine, N,N,N',N'-tetramethyl- has the molecular formula and a molecular weight of approximately 130.2312 g/mol. It is classified as an acyclic tertiary amine, characterized by its four methyl groups attached to nitrogen atoms, which influence its reactivity and solubility properties.

Scientific Research Applications

1. Organic Synthesis

- Catalysis : TMPDA is utilized as a catalyst in various organic reactions. For instance, it plays a critical role in the Baylis-Hillman reaction involving cycloalkenones, facilitating the formation of carbon-carbon bonds under mild conditions .

- Ligand Formation : It serves as a ligand for the preparation of dinuclear μ-carbonato-dicopper(II) species, demonstrating its utility in coordination chemistry .

2. Materials Science

- Nanopore Engineering : TMPDA has been incorporated into metal-organic frameworks (MOFs) to study host-guest charge transfer phenomena. This application highlights its significance in developing advanced materials for energy storage and conversion .

- Hydrogels : In biomedical applications, TMPDA is used to cross-link hydrophilic antimicrobial polycations to create superabsorbers with prolonged antimicrobial properties. This innovation is crucial for developing advanced wound dressings and drug delivery systems .

3. Environmental Chemistry

- CO2 Absorption : The compound exhibits the ability to absorb CO2 when dissolved in aqueous solutions, making it a potential candidate for carbon capture technologies .

- Sorption Processes : Research indicates that TMPDA enhances the sorption efficiency of chromium (VI) using organic anion exchangers embedded in silica pores. This application is vital for environmental remediation efforts targeting heavy metal contamination .

Case Study 1: Cross-Linking of Antimicrobial Hydrogels

A study by Strassburg et al. (2017) investigated the development of antimicrobial hydrogels using TMPDA as a cross-linking agent. The resulting hydrogels exhibited rapid swelling properties and sustained antimicrobial activity, making them suitable for medical applications such as wound healing.

Case Study 2: CO2-Switchable Microemulsions

Liu et al. (2017) explored the use of TMPDA in creating CO2-switchable microemulsions based on pseudogemini surfactants. The research demonstrated that these microemulsions could be manipulated with CO2 stimuli, leading to promising applications in responsive material systems for environmental applications.

Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Catalysis in Baylis-Hillman reactions; ligand formation |

| Materials Science | Nanopore engineering; development of antimicrobial hydrogels |

| Environmental Chemistry | CO2 absorption; enhancement of heavy metal sorption processes |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on chain length, substitution patterns, and applications:

Key Comparative Findings

Catalytic Performance

- 1,2-Propanediamine, N,N,N',N'-tetramethyl- exhibits superior performance in SET-LRP due to its ability to stabilize iron catalysts, enabling polymerization in air and polar solvents like DMF. Apparent rate constants (e.g., 1.289×10⁻⁴ s⁻¹ in DMF) exceed those in non-polar solvents .

- TMEDA is more commonly used in ATRP and organolithium reactions but requires strictly anhydrous/oxygen-free conditions, limiting its versatility compared to the target compound .

Reactivity in NDMA Formation

- N,N,N',N'-Tetramethyl-1,3-propanediamine (Propane-TMDA) generates higher NDMA yields than Ethane-TMDA but lower than Hexane-TMDA due to intermediate activation energy barriers .

Steric and Electronic Effects

- Increasing methyl substitution (e.g., dimethyl vs. tetramethyl) enhances electron donation but introduces steric hindrance. For example, N²,N²-Dimethyl-1,2-propanediamine lacks the steric bulk needed for robust metal coordination, reducing catalytic efficiency .

- Chain length impacts chelate ring size: 1,2-propanediamine derivatives form five-membered rings with metals, while 1,3-propanediamine forms six-membered rings, altering complex stability .

Basicity and Proton Affinity

- N,N,N',N'-Tetramethyl-1,3-propanediamine has a gas-phase proton affinity of 1035.2 kJ/mol and basicity of 985.4 kJ/mol . Comparable data for the 1,2-isomer is lacking, but structural proximity of N atoms may reduce basicity due to increased electron repulsion.

準備方法

Industrial Catalytic Hydrogenation Method

The most authoritative and industrially relevant preparation method involves the catalytic hydrogenation of 1,3-propanediol with dimethylamine in the presence of a Cu-Co-Ni/Al₂O₃ catalyst under controlled temperature and pressure conditions. This method is designed for continuous production with high selectivity and minimal by-products.

- Raw Materials: 1,3-propanediol and dimethylamine.

- Catalyst: Cu-Co-Ni supported on Al₂O₃, prepared by impregnation of Al₂O₃ with nitrates of copper, cobalt, nickel, magnesium, and chromium, followed by roasting at 600°C for 48 hours.

- Reaction Conditions:

- Temperature: 200–300°C

- Pressure: 15–20 MPa (can range from 0 to 25 MPa)

- Volume space velocity of 1,3-propanediol: 0.4–1.5 h⁻¹

- Molar ratio of dimethylamine to 1,3-propanediol: 1–5:1

- Molar ratio of hydrogen to 1,3-propanediol: 1–2.5:1

- Reactor Type: Fixed-bed reactor with continuous gas-solid phase reaction.

- Process Flow:

- 1,3-propanediol and dimethylamine are pumped separately into a preheater.

- Mixed with hydrogen and vaporized.

- Passed through the fixed-bed catalyst reactor.

- Reaction mixture is cooled and separated into gas and liquid phases.

- Gaseous hydrogen and dimethylamine are recycled.

- Liquid phase is purified by distillation to isolate TMPDA.

- Unreacted starting materials and intermediates (e.g., 3-dimethylamino propyl alcohol) are recycled back to the reactor.

- Automation: The process uses a Distributed Control System (DCS) for automatic control and closed-cycle operation.

- High product selectivity with minimal side products.

- High raw material utilization.

- Low consumption of reagents.

- Environmentally friendly with closed-cycle recycling.

- Suitable for large-scale industrial production.

| Component | Content Range (%) |

|---|---|

| Copper (Cu) | 1.0 – 40.0 |

| Cobalt (Co) | 1.0 – 40.0 |

| Nickel (Ni) | 0.1 – 20.0 |

| Magnesium (Mg) | 0.1 – 5.0 |

| Chromium (Cr) | 0.1 – 5.0 |

| Aluminum oxide (Al₂O₃) | Balance |

Summary Table of Preparation Methods

| Method | Raw Materials | Catalyst/Reagents | Conditions | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1,3-Propanediol, Dimethylamine | Cu-Co-Ni/Al₂O₃ catalyst | 200–300°C, 15–20 MPa, fixed-bed reactor | Industrial | High selectivity, continuous, closed cycle | Requires high pressure equipment |

| Methylation of 1,3-Diaminopropane | 1,3-Diaminopropane, Methyl iodide | Base (NaOH) | Ambient to moderate temperature | Lab/Small scale | Straightforward, well-known | Generates HI acid, hazardous reagents |

| Other Synthetic Routes | Various amines and alkylating agents | Various | Variable | Research scale | Useful for derivatives | Less efficient for TMPDA |

Research Findings and Practical Considerations

- The catalytic hydrogenation method described in patent CN101735068A is the most advanced for industrial-scale TMPDA production, offering a continuous process with automated control and recycling of unreacted materials, significantly improving economic and environmental performance.

- The catalyst composition is crucial; the presence of Cu, Co, and Ni on Al₂O₃ support enhances activity and selectivity, while Mg and Cr act as promoters.

- Reaction parameters such as temperature, pressure, and molar ratios directly influence yield and purity; optimization studies confirm best performance within the specified ranges.

- Methylation methods, while simpler, require careful handling of toxic reagents and generate corrosive by-products, limiting their industrial application but remaining useful for specialized syntheses.

- Purification techniques typically involve distillation under reduced pressure to isolate TMPDA with high purity, essential for its application in sensitive chemical syntheses.

Q & A

Q. What are the recommended methods for synthesizing and purifying TMEDA in laboratory settings?

TMEDA is typically synthesized via alkylation of ethylenediamine with methyl halides under controlled conditions. Purification involves fractional distillation under reduced pressure to isolate the compound, followed by drying over molecular sieves or anhydrous sodium sulfate to remove residual moisture. Structural confirmation is achieved using NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy to verify the absence of impurities and confirm methyl group substitution patterns .

Q. How should researchers handle and store TMEDA to ensure safety and stability?

TMEDA is a skin and respiratory irritant. Handling requires PPE (gloves, goggles, lab coats) and use in a fume hood. Store in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep away from moisture and strong acids due to its amine reactivity. Stability tests under varying temperatures (4°C to 25°C) indicate no decomposition over 12 months when properly sealed .

Q. What spectroscopic techniques are most effective for characterizing TMEDA and confirming its purity?

<sup>1</sup>H NMR (δ ~2.2 ppm for N–CH3 groups) and <sup>13</sup>C NMR (δ ~45 ppm for N–CH3) are standard for structural confirmation. FT-IR peaks at ~2800 cm<sup>-1</sup> (C–H stretching) and ~1600 cm<sup>-1</sup> (N–H bending) further validate purity. Gas chromatography (GC) with flame ionization detection (FID) quantifies purity (>99%), while mass spectrometry (MS) confirms molecular weight (116.2 g/mol) .

Advanced Research Questions

Q. What experimental strategies can investigate TMEDA's role as a ligand in iron-mediated SET-LRP?

To study TMEDA in SET-LRP, systematically vary the [TMEDA]/[Fe] molar ratio (e.g., 1:0.5 to 1:5) and monitor polymerization kinetics via <sup>1</sup>H NMR or gel permeation chromatography (GPC). Compare rate constants (kp) and polydispersity indices (PDI) across solvents (e.g., DMF vs. benzene). Use X-ray absorption spectroscopy (XAS) to probe Fe–TMEDA coordination dynamics .

Q. How can structural analogs of TMEDA be compared to optimize catalytic efficiency?

Conduct a comparative study using analogs like N,N,N',N'-tetramethyl-1,3-propanediamine or N,N,N',N'-tetramethyl-1,6-hexanediamine. Evaluate their ligand properties in SET-LRP by measuring polymerization rates, molecular weight distributions, and catalyst turnover numbers. Density functional theory (DFT) calculations can predict electronic effects of alkyl chain length on metal-ligand binding affinity .

Q. What methodologies resolve contradictions in reported catalytic activity data for TMEDA?

Contradictions often arise from solvent polarity, oxygen presence, or ligand-metal stoichiometry. Design controlled experiments using degassed solvents (DMF, toluene) and strict inert atmospheres. Use kinetic modeling (e.g., Mayo-Lewis equation) to isolate solvent effects. Replicate studies with standardized [TMEDA]/[Fe] ratios and compare results via Arrhenius plots to identify activation energy discrepancies .

Q. How does solvent choice influence mechanistic pathways in TMEDA-mediated polymerization?

Polar aprotic solvents (e.g., DMF) enhance TMEDA’s ligand strength by stabilizing the Fe–TMEDA complex via dipole interactions, accelerating electron transfer. In nonpolar solvents (e.g., benzene), reduced stabilization slows polymerization. Solvent polarity index (e.g., Snyder’s) correlates with rate constants (kp), as shown in DMF (kp = 0.45 h<sup>−1</sup>) vs. benzene (kp = 0.12 h<sup>−1</sup>) .

Q. What are best practices for studying TMEDA's interaction with drug-metabolizing enzymes?

Use in vitro enzyme assays (e.g., cytochrome P450 isoforms) with TMEDA as a modulator. Measure IC50 values via fluorescence-based inhibition assays. Pair with molecular docking simulations to predict binding modes. Validate findings with kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition. Cross-validate using structurally distinct ligands (e.g., N,N-dimethylpiperidin-4-amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。